molecular formula C16H20N6O3 B2583520 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea CAS No. 2034470-62-5

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Cat. No.: B2583520
CAS No.: 2034470-62-5
M. Wt: 344.375
InChI Key: CIXQPQIRILEEBJ-UHFFFAOYSA-N
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Description

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a methoxy group, a morpholino group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea typically involves the reaction of 4-methoxy-6-morpholino-1,3,5-triazine with phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the triazine ring or the phenylurea moiety.

    Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The phenylurea moiety may contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide
  • N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide
  • N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Uniqueness

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c1-24-16-20-13(19-14(21-16)22-7-9-25-10-8-22)11-17-15(23)18-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXQPQIRILEEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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